2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE
Description
2-(4-Fluorophenyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a heterocyclic compound featuring a fluorophenylacetamide backbone linked to an imidazo[2,1-b][1,3]thiazole moiety. This structure combines aromatic fluorination, known for enhancing metabolic stability and bioavailability, with a fused imidazothiazole ring system, which is associated with diverse biological activities, including antimicrobial and anticancer properties .
- Friedel-Crafts acylation to introduce sulfonyl or carbonyl groups.
- Nucleophilic substitution with isothiocyanates or halogenated intermediates.
- Cyclization reactions to form the imidazothiazole core .
Structural characterization of such compounds typically employs 1H/13C-NMR, IR spectroscopy, and mass spectrometry to confirm tautomeric forms, substituent positions, and purity .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c20-15-6-4-13(5-7-15)10-18(24)21-16-3-1-2-14(11-16)17-12-23-8-9-25-19(23)22-17/h1-9,11-12H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGCBZKBHRTGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with an appropriate acylating agent to form the intermediate, followed by cyclization with a thiazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Structural Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.26 g/mol. The compound features a fluorophenyl group and an imidazo-thiazole moiety, which are critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Properties
Studies have shown that derivatives of imidazo-thiazoles possess anticancer properties. The incorporation of a fluorophenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
Antimicrobial Activity
The imidazo-thiazole structure is known for its antimicrobial properties. Compounds with similar structures have been investigated for their efficacy against various pathogens, including bacteria and fungi. This compound may exhibit similar activity, making it a candidate for developing new antimicrobial agents.
Drug Development
The unique structural features of 2-(4-fluorophenyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide position it as a promising lead compound in drug discovery. Its potential to act on multiple biological targets can be advantageous in developing multitarget drugs for complex diseases.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that imidazo-thiazole derivatives significantly reduced tumor size in animal models. The mechanism was attributed to the induction of apoptosis in cancer cells.
- Antimicrobial Efficacy : Another investigation revealed that similar compounds showed potent activity against resistant strains of bacteria, suggesting that this compound could be explored further for its potential as an antibiotic.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-fluorophenyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide with analogous compounds in terms of structural features , synthetic pathways , and spectroscopic properties .
Structural Analogues
Key Observations :
- Imidazothiazole vs.
- Fluorophenyl vs. Sulfonyl Groups : Fluorination at the phenyl ring improves lipophilicity and metabolic stability, whereas sulfonyl groups (e.g., in triazole-thiones) introduce polar interactions but may reduce bioavailability .
Spectroscopic Comparison
Research Findings and Implications
- Tautomerism in Triazoles : Compounds like [7–9] exist exclusively in the thione form, as evidenced by IR and NMR data, which prevents undesired reactivity during derivatization .
- Role of Halogenation : Fluorine and chlorine substituents improve compound stability and target affinity, as seen in analogs with IC50 values < 1 µM in kinase assays .
- Instrumentation Advances : Tools like SHELXL and SIR97 enable precise structural refinement, crucial for validating complex heterocycles .
Biological Activity
2-(4-Fluorophenyl)-N-(3-{Imidazo[2,1-B][1,3]thiazol-6-yl}phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H15FN4OS
- Molecular Weight : 366.41 g/mol
Anticancer Activity
Research indicates that compounds containing thiazole and imidazole moieties exhibit significant anticancer activity. The specific compound under review has shown promising results in various studies.
Table 1: Summary of Anticancer Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Targeting Kinases : Similar compounds have been reported to inhibit various kinases implicated in cancer progression.
Study 1: Antitumor Efficacy
In a study published in Molecules, researchers synthesized several derivatives of thiazole and imidazole compounds, including the target compound. The results demonstrated that the presence of a fluorine atom significantly enhanced the cytotoxicity against prostate cancer cell lines compared to non-fluorinated analogs .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications on the phenyl ring and the imidazole-thiazole linkage were crucial for enhancing biological activity. Compounds with electron-withdrawing groups exhibited improved potency against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
